ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate is a cyclopropane derivative with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclopropane ring substituted with methanesulfonyloxy groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then esterified with ethanol to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy groups can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Cyclopropane derivatives with various functional groups.
Reduction: Cyclopropane derivatives with hydrogenated functional groups.
Oxidation: Cyclopropane carboxylic acids or ketones.
Scientific Research Applications
Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyloxy groups act as leaving groups, facilitating substitution reactions. The cyclopropane ring’s strain energy makes it reactive towards reduction and oxidation, allowing for the formation of various derivatives.
Comparison with Similar Compounds
Ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:
Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar in structure but with different substituents, leading to different reactivity and applications.
Ethyl (1R,2R)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride: Contains an imidoyl group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its dual methanesulfonyloxy groups, which provide versatility in chemical reactions and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl (1R,2R)-1,2-bis(methylsulfonyloxymethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O8S2/c1-4-16-9(11)10(7-18-20(3,14)15)5-8(10)6-17-19(2,12)13/h8H,4-7H2,1-3H3/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTMTRYYLYJJFV-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1COS(=O)(=O)C)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1COS(=O)(=O)C)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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